tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate

Kinase inhibitor design Triazole tautomerism Medicinal chemistry scaffold

tert-Butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate (CAS 2613389-01-6; molecular formula C₈H₁₃BrN₄O₂; MW 277.12 g/mol) is a heterocyclic carbamate derivative belonging to the 2H-1,2,3-triazole class. The compound features three synthetically and pharmacologically significant structural elements: (i) a 2-methyl-2H-1,2,3-triazole core—the thermodynamically less common tautomeric form of 1,2,3-triazole ; (ii) a bromine atom at the C-5 position, installed as a versatile synthetic handle for late-stage cross-coupling diversification ; and (iii) a tert-butyl carbamate (Boc) protecting group at the C-4 amine, enabling orthogonal deprotection strategies in multi-step synthetic sequences.

Molecular Formula C8H13BrN4O2
Molecular Weight 277.12 g/mol
Cat. No. B13512656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate
Molecular FormulaC8H13BrN4O2
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN(N=C1Br)C
InChIInChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-6-5(9)11-13(4)12-6/h1-4H3,(H,10,12,14)
InChIKeyPKNBTDZFDIQMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate: A Dual-Functional Triazole Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate (CAS 2613389-01-6; molecular formula C₈H₁₃BrN₄O₂; MW 277.12 g/mol) is a heterocyclic carbamate derivative belonging to the 2H-1,2,3-triazole class . The compound features three synthetically and pharmacologically significant structural elements: (i) a 2-methyl-2H-1,2,3-triazole core—the thermodynamically less common tautomeric form of 1,2,3-triazole ; (ii) a bromine atom at the C-5 position, installed as a versatile synthetic handle for late-stage cross-coupling diversification ; and (iii) a tert-butyl carbamate (Boc) protecting group at the C-4 amine, enabling orthogonal deprotection strategies in multi-step synthetic sequences . The 2-methyl-2H-1,2,3-triazole motif has been explicitly identified in the peer-reviewed literature as a potential kinase inhibitor pharmacophore, though it remains relatively underexplored compared to the 1H-tautomer .

Why Generic Substitution Fails for tert-Butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate: The Confluence of Three Non-Interchangeable Structural Features


The compound cannot be replaced by a generic triazole carbamate without compromising at least one critical functional dimension. First, the 2-methyl-2H-1,2,3-triazole tautomer is distinct from the more common 1-methyl-1H-1,2,3-triazole in its hydrogen-bonding geometry, dipole moment, and molecular recognition profile—properties that directly affect target binding and pharmacokinetics . Second, the C-5 bromine atom is not a passive substituent: it is essential for regioselective N-2 alkylation during synthesis and enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for late-stage library diversification—a capability absent in non-halogenated analogs such as tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate . Third, the Boc-protected amine at C-4 provides orthogonal protection that is incompatible with the free amine analog (5-bromo-2-methyl-2H-1,2,3-triazol-4-amine, CAS 2680732-79-8), which would undergo undesired side reactions in multi-step synthetic sequences . Substituting any single structural element—tautomeric form, halogenation pattern, or protecting group—fundamentally alters the compound's synthetic utility and biological profile.

Quantitative Differential Evidence for tert-Butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate Versus Closest Analogs


2-Methyl-2H-1,2,3-Triazole Tautomer as a Rare but Privileged Kinase Inhibitor Scaffold

The 2-methyl-2H-1,2,3-triazole motif in the target compound represents a 'relatively rare' heterocyclic scaffold that has been explicitly identified as a potential kinase inhibitor motif in the peer-reviewed medicinal chemistry literature . In contrast, the vast majority of triazole-based kinase inhibitors reported in patents and literature employ the 1H-tautomer or 1-substituted-1H-1,2,3-triazoles. The Molbank 2019 publication notes that 'the 2-position substitution has been largely overlooked' and that 'a plethora of 1- and 3-position substitution benzotriazoles have been reported' . High-level ab initio calculations establish that the 2H-1,2,3-triazole tautomer is thermodynamically distinct from the 1H-tautomer, with a CCSD(T)/CBS-calculated relative energy difference of 3.98 kcal mol⁻¹ for the parent 1H-1,2,3-triazole system . This energetic difference translates to distinct hydrogen-bonding patterns, dipole moments, and molecular recognition properties.

Kinase inhibitor design Triazole tautomerism Medicinal chemistry scaffold

C-5 Bromine Enables Regioselective N-2 Alkylation and Subsequent Suzuki Cross-Coupling for Library Synthesis

The C-5 bromine atom is the key structural feature enabling regioselective synthetic manipulation. Wang et al. (2009) demonstrated that 4-bromo-NH-1,2,3-triazoles undergo bromo-directed N-2 alkylation with alkyl halides in the presence of K₂CO₃ in DMF, yielding 2-substituted 4-bromo-1,2,3-triazoles with high regioselectivity . Subsequent Suzuki cross-coupling with arylboronic acids provides efficient access to 2,4,5-trisubstituted triazoles, while hydrogenation yields 2,4-disubstituted triazoles . The bromine atom acts as a removable directing group that suppresses undesired N-1 and N-3 alkylation pathways. In contrast, the non-brominated analog tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate (CAS 1443981-13-2) lacks this synthetic handle entirely, limiting its utility to simple amide coupling or deprotection sequences .

Late-stage diversification Suzuki coupling Triazole functionalization

Mono-Bromination of the Triazole Ring Enhances CK2 Kinase Inhibition by ~77-Fold Versus Non-Halogenated Parent

While direct CK2α inhibition data for the target compound are not published, a systematic structure-activity relationship study on isomeric mono-, di-, and tri-bromobenzotriazoles provides quantitative class-level evidence for the impact of bromine substitution on kinase inhibition . In this study, the non-brominated parent benzotriazole (Bt) showed negligible CK2α inhibition with an IC₅₀ >2000 µM. Introduction of a single bromine at the 5-position (5-BrBt, structurally analogous to the C-5 bromo substitution in the target compound) yielded an IC₅₀ of 26 ± 3 µM—representing a ≥77-fold enhancement in inhibitory potency . Further bromination at the 5,6-positions (5,6-Br₂Bt) yielded an IC₅₀ of 0.56 ± 0.02 µM, demonstrating that bromine substitution is the dominant driver of potency in this chemotype . The study authors concluded that 'halogenation of the central vicinal C(5)/C(6) atoms proved to be a key factor in enhancing inhibitory activity' .

CK2 kinase inhibition Bromine SAR Halogen bonding

Boc-Carbamate Protection Enables Orthogonal Deprotection Strategies Unavailable with Free Amine Analogs

The tert-butyl carbamate (Boc) protecting group at the C-4 amine position provides acid-labile orthogonal protection that is absent in the free amine analog 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine (CAS 2680732-79-8) . Boc deprotection is achieved under standard acidic conditions (trifluoroacetic acid/CH₂Cl₂ or 4 M HCl in dioxane) and is orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz) . This orthogonality is essential for multi-step synthesis of complex triazole-containing molecules, particularly in solid-phase peptide synthesis and fragment-based drug discovery where sequential deprotection is required . The free amine analog, in contrast, would participate in undesired side reactions (acylation, alkylation, Schiff base formation) during synthetic sequences, limiting its utility as a building block. Commercially, the target compound is supplied at ≥95% purity (CymitQuimica, Leyan), while the free amine analog carries different purity specifications and requires different storage conditions .

Orthogonal protection Solid-phase synthesis Boc deprotection

Optimal Application Scenarios for tert-Butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Design Targeting Under-Explored 2H-Triazole Chemical Space

The 2-methyl-2H-1,2,3-triazole motif has been identified as a 'relatively rare' kinase inhibitor scaffold, with the literature noting that '2-position substitution has been largely overlooked' compared to 1- and 3-position benzotriazoles . Screening collections built around this scaffold offer the potential to identify hits with novel selectivity profiles against kinase panels where 1H-triazole-based compounds have already been extensively patented . The compound can serve as a core fragment for structure-based drug design, with the C-5 bromine providing a vector for SAR exploration via parallel Suzuki coupling .

Late-Stage Diversification Hub for Parallel Synthesis of 2,4,5-Trisubstituted Triazole Libraries

The C-5 bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) after Boc deprotection, providing a divergent synthetic strategy from a single advanced intermediate . Published methodology demonstrates that 4-bromo-2-substituted-1,2,3-triazoles undergo efficient Suzuki coupling to yield 2,4,5-trisubstituted products . This 'hub-and-spoke' approach can reduce the number of linear synthetic steps by ≥3 compared to de novo synthesis of each analog .

CK2 Kinase Inhibitor Optimization Leveraging Bromine as a Pharmacophoric Element

Quantitative SAR data from the benzotriazole series demonstrates that mono-bromination at the 5-position enhances CK2α inhibitory potency by ≥77-fold compared to the non-halogenated parent (IC₅₀ = 26 ± 3 µM for 5-BrBt vs. >2000 µM for Bt) . While direct extrapolation to the 1,2,3-triazole system requires experimental validation, the class-level evidence supports retaining the C-5 bromine as a potency element during hit-to-lead optimization, rather than treating it solely as a synthetic handle .

Multi-Step Synthesis of Triazole-Containing Peptidomimetics Requiring Orthogonal Protection

The Boc-carbamate protecting group provides acid-labile orthogonal protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and solution-phase fragment coupling strategies . This orthogonality is essential for constructing peptidotriazolamers—hybrid foldamers containing alternating amide bonds and 1,2,3-triazole units—where sequential deprotection of orthogonal protecting groups is required . The free amine analog (5-bromo-2-methyl-2H-1,2,3-triazol-4-amine) cannot be directly substituted in these sequences without additional protection/deprotection steps .

Quote Request

Request a Quote for tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.